Thermochemical Stability: Lower Enthalpy of Formation Favors 2-Acetyl-1-naphthol for Energy-Driven Processes
The target compound, 2-acetyl-1-naphthol, exhibits significantly lower enthalpy of formation in the condensed phase compared to its isomer, 1-acetyl-2-naphthol, indicating greater thermodynamic stability [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation in Condensed Phase |
|---|---|
| Target Compound Data | ΔfHm°(cr) = −322.9 ± 3.4 kJ·mol⁻¹ |
| Comparator Or Baseline | 1-acetyl-2-naphthol (CAS 574-19-6) with ΔfHm°(cr) = −297.3 ± 2.2 kJ·mol⁻¹ |
| Quantified Difference | 2-acetyl-1-naphthol is more stable by −25.6 kJ·mol⁻¹ (experimental values) |
| Conditions | Solid crystalline phase, derived from experimental measurements using combustion calorimetry and Knudsen effusion. |
Why This Matters
This thermochemical advantage directly informs selection for applications where exothermic risk management or energetic material properties are critical; the more stable isomer is inherently less prone to decomposition under thermal stress.
- [1] Silva, A. L. R., Cimas, Á., & Lago, A. F. (2020). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. Molecules, 25(16), 3827. https://doi.org/10.3390/molecules25163827 View Source
